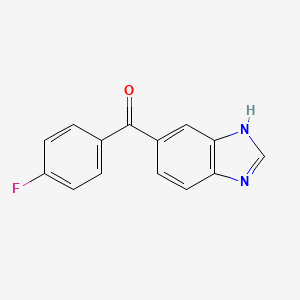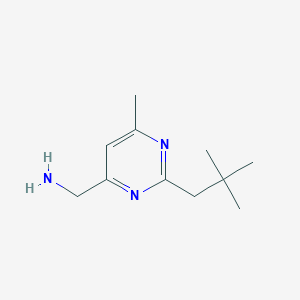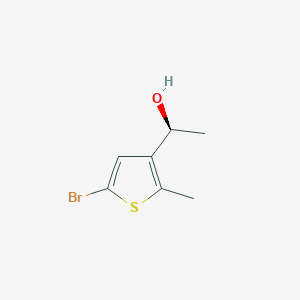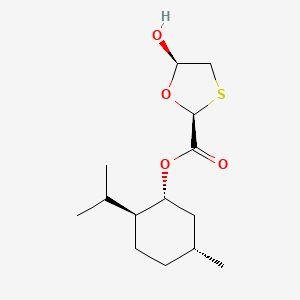
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate is a synthetic organic compound that features a nitrofuran moiety Compounds containing nitrofuran are known for their diverse biological activities, including antimicrobial and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the addition of sodium acetate. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and nitrofuran sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrofurans with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate likely involves interaction with cellular components, leading to disruption of biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular structures. This can result in antimicrobial or anticancer effects, depending on the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Comparison
Compared to these similar compounds, Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate may offer unique properties due to its specific structure, such as different reactivity or biological activity. Its hydrazine moiety might provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties.
Properties
Molecular Formula |
C7H6N3NaO5 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
sodium;2-[(2Z)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetate |
InChI |
InChI=1S/C7H7N3O5.Na/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14;/h1-3,9H,4H2,(H,11,12);/q;+1/p-1/b8-3-; |
InChI Key |
MZFYRKZEMPYFCH-NGRDVXTNSA-M |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
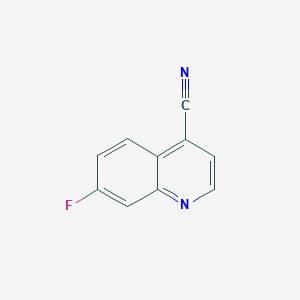
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
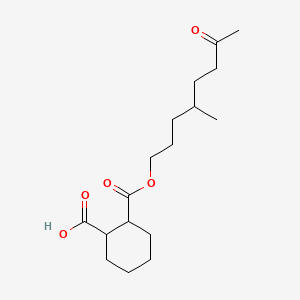

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

